

Isotopic Precision: A Technical Guide to Diethyl [2-¹³C]malonate

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Compound of Interest

Compound Name: Diethyl malonate-2-¹³C

CAS No.: 67035-94-3

Cat. No.: B1611122

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Introduction: The Strategic Isotope

Diethyl [2-¹³C]malonate is a specialized stable isotope-labeled reagent serving as a critical building block in organic synthesis, metabolic flux analysis, and pharmaceutical development. Unlike its natural abundance counterpart, this molecule carries a Carbon-13 label at the C2 (methylene) position.

For researchers, this specific labeling pattern is strategic. The C2 position of the malonate moiety is the nucleophilic "warhead" in Knoevenagel condensations and alkylation reactions. By labeling this carbon, scientists can trace the backbone of complex heterocycles—such as barbiturates, pyrimidines, and quinolones—directly through the synthetic pathway and into biological systems using NMR spectroscopy or Mass Spectrometry.

Structural & Physicochemical Specifications

The introduction of the Carbon-13 isotope at the C2 position alters the molecular weight and magnetic resonance properties without significantly impacting the chemical reactivity (kinetic isotope effects are negligible for synthetic purposes).

Chemical Identity[1][2][3][4][5]

- IUPAC Name: Diethyl [2-13C]propanedioate
- CAS Number: 67035-94-3
- Linear Formula:
- Empirical Formula:

Physicochemical Data Table

Property	Value	Notes
Molecular Weight	161.17 g/mol	+1.003 Da shift vs. natural (160.17)
Density	1.055 g/mL	At 25°C
Boiling Point	199°C	At 760 mmHg
Appearance	Colorless Liquid	Sweet, ester-like odor
Isotopic Purity	≥ 99 atom % 13C	Critical for quantitative NMR/MS
Solubility	Miscible in EtOH, Ether, Chloroform	Immiscible in water

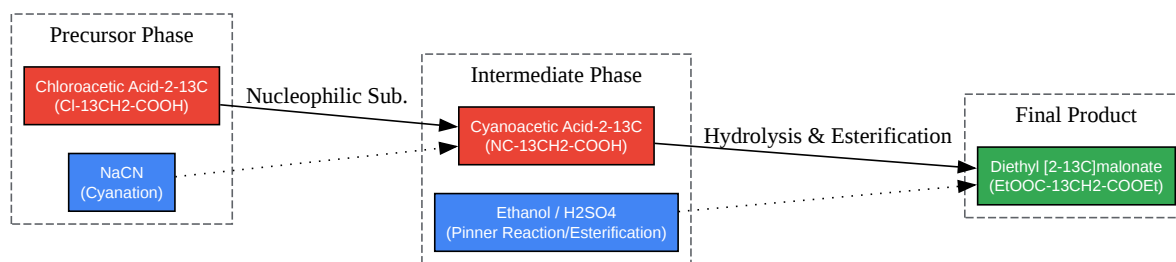
Synthetic Logic & Manufacturing Pathway

Understanding the origin of the label is essential for assessing potential isotopic scrambling or impurities. The commercial synthesis typically originates from labeled chloroacetic acid.

Manufacturing Workflow (Graphviz)

The following diagram illustrates the carbon tracking from the precursor to the final malonate ester. The red nodes indicate the path of the

label.



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Figure 1: Synthetic pathway tracking the ¹³C label (red) from chloroacetic acid to diethyl malonate.

Core Applications: Drug Discovery & Metabolomics

The primary utility of diethyl [2-¹³C]malonate lies in its ability to transfer the label into the carbocyclic or heterocyclic scaffolds of bioactive molecules.

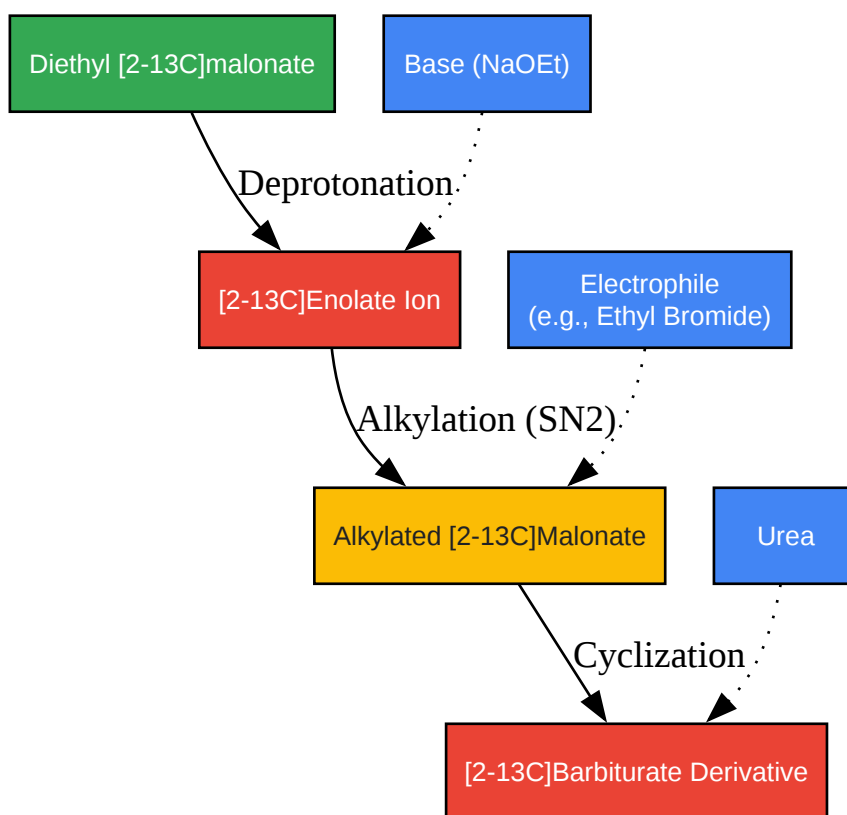
Mechanism: The Enolate "Warhead"

The methylene protons at C2 are acidic (

). Upon treatment with a base (e.g., NaOEt), the molecule forms a resonance-stabilized enolate. This enolate acts as a nucleophile, attacking alkyl halides or carbonyls. Because the label is on the nucleophilic carbon, it is incorporated directly into the new bond.

Application Workflow: Labeled Barbiturate Synthesis

This workflow demonstrates how the reagent is used to synthesize Phenobarbital-[2-¹³C], a classic sedative, for pharmacokinetic studies.



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Figure 2: Logic flow for incorporating the ¹³C label into a barbiturate scaffold via enolate chemistry.

Experimental Protocol: Handling & Validation

Objective: To validate the identity of the reagent and perform a standard alkylation.

A. Handling Precautions

- **Moisture Sensitivity:** While esters are relatively stable, the presence of moisture can lead to hydrolysis, generating mono-ethyl malonate or malonic acid. Store under inert gas (Nitrogen/Argon) if the seal is broken.
- **Volatility:** The boiling point is high (199°C), but vacuum drying should be done carefully to avoid loss of the expensive labeled material.

B. Self-Validating Analytical Protocol (QC)

Before using the reagent in a complex synthesis, you must verify the isotopic enrichment. The most reliable method is $^1\text{H-NMR}$, utilizing the

coupling constant (

).

The "Doublet" Test:

- Sample Prep: Dissolve ~10 mg in .
- Acquisition: Run a standard proton () NMR.
- Analysis:
 - Unlabeled Malonate: The methylene protons () appear as a singlet at ppm.
 - $[\text{2-}^{13}\text{C}]$ Malonate: The methylene protons are directly bonded to the nucleus (Spin). This causes the signal to split into a massive doublet.
 - Coupling Constant (): The distance between the two peaks of the doublet will be approximately 130–135 Hz.

Pass Criteria:

- Observation of a doublet centered at ~3.36 ppm.
- -value Hz.^[1]

- Absence of a central singlet (which would indicate unlabeled impurity).

C. Mass Spectrometry Check

- Method: GC-MS or LC-MS (ESI+).
- Observation: Look for the molecular ion peak at m/z 161 (or $M+H$ 162).
- Validation: The ratio of m/z 161 to 160 should reflect the stated enrichment (e.g., >99:1).

References

- PubChem. (n.d.). Diethyl malonate (Compound Summary). National Library of Medicine. Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Sources

- 1. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Isotopic Precision: A Technical Guide to Diethyl [2-13C]malonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611122/docs#isotopic-precision-a-technical-guide-to-diethyl-2-13c-malonate>]

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